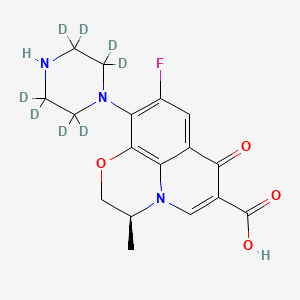
Desmethyl Levofloxacin-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethyl Levofloxacin-d8 is a deuterium-labeled derivative of Desmethyl Levofloxacin, which is a metabolite of Levofloxacin. Levofloxacin is a synthetic fluoroquinolone antibiotic that inhibits the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . The deuterium labeling in this compound is used primarily for research purposes, particularly in pharmacokinetic and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Levofloxacin-d8 involves the deuteration of Desmethyl Levofloxacin. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The reaction conditions for this deuteration process often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
Desmethyl Levofloxacin-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may produce oxidized derivatives, while substitution reactions may yield various substituted analogs .
Applications De Recherche Scientifique
Desmethyl Levofloxacin-d8 is widely used in scientific research, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Levofloxacin.
Biology: Employed in studies to understand the metabolic pathways and interactions of Levofloxacin in biological systems.
Medicine: Utilized in research to develop new antibiotics and to study the resistance mechanisms of bacteria.
Industry: Applied in the development of new pharmaceutical formulations and in quality control processes.
Mécanisme D'action
Desmethyl Levofloxacin-d8, like its parent compound Levofloxacin, exerts its effects by inhibiting the supercoiling activity of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, this compound effectively halts bacterial DNA replication, leading to the death of the bacterial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Desmethyl Levofloxacin: The non-deuterated form of Desmethyl Levofloxacin-d8.
Levofloxacin: The parent compound, a widely used fluoroquinolone antibiotic.
Ciprofloxacin: Another fluoroquinolone antibiotic with similar mechanisms of action.
Ofloxacin: A racemic mixture of which Levofloxacin is the active S-isomer.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference that can be easily detected using mass spectrometry, allowing for precise tracking and quantification in biological systems .
Propriétés
Formule moléculaire |
C17H18FN3O4 |
|---|---|
Poids moléculaire |
355.39 g/mol |
Nom IUPAC |
(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m0/s1/i2D2,3D2,4D2,5D2 |
Clé InChI |
WKRSSAPQZDHYRV-ZKSRSRCVSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |
SMILES canonique |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


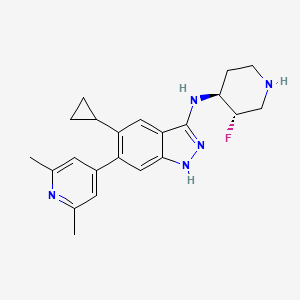



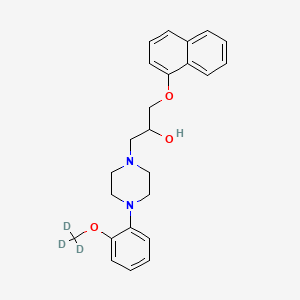
![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)
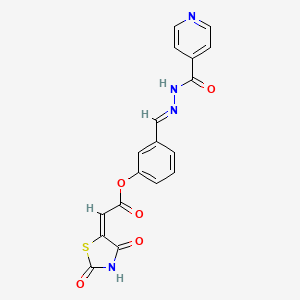
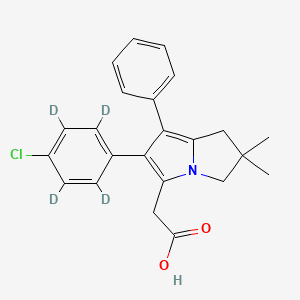
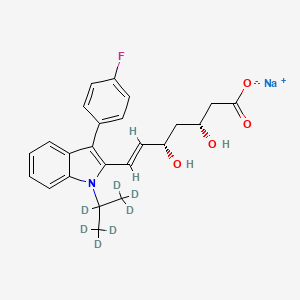
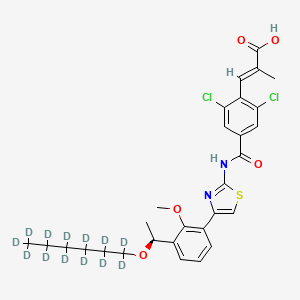
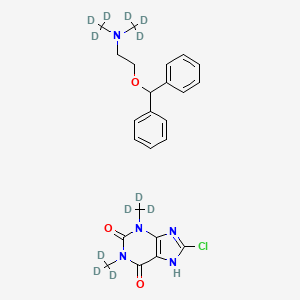
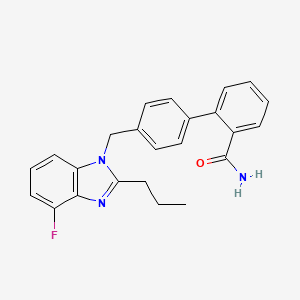
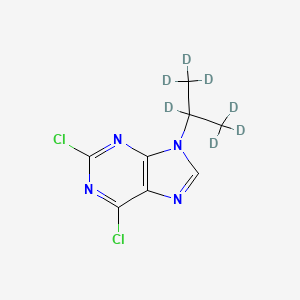
![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)
